3-(Benzyloxy)-N-[2-(2,5-dimethylphenoxy)propyl]-aniline
Overview
Description
The compound “3-(Benzyloxy)-N-[2-(2,5-dimethylphenoxy)propyl]-aniline” is a complex organic molecule. It contains an aniline group, which is a primary amine that consists of a benzene ring attached to an amino group. It also contains benzyloxy and dimethylphenoxy groups, which are ether groups attached to a benzene ring .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of ether linkages and the attachment of the aniline group. One possible method could be the reaction of a suitable benzyl halide with a phenol to form the benzyloxy group, followed by the reaction of the resulting compound with an appropriate amine to form the aniline group .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzene rings would likely result in a planar structure for those parts of the molecule, while the ether and amine groups could introduce some three-dimensionality .Chemical Reactions Analysis
As an organic compound containing aniline, ether, and benzene groups, this molecule could potentially undergo a variety of chemical reactions. These could include electrophilic aromatic substitution reactions on the benzene rings, nucleophilic substitution reactions at the ether oxygens, and reactions involving the amine group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amine and ether groups could impact its solubility in different solvents .Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-[2-(2,5-dimethylphenoxy)propyl]-3-phenylmethoxyaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO2/c1-18-12-13-19(2)24(14-18)27-20(3)16-25-22-10-7-11-23(15-22)26-17-21-8-5-4-6-9-21/h4-15,20,25H,16-17H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONHBUXGIVUGPNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OC(C)CNC2=CC(=CC=C2)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzyloxy)-N-[2-(2,5-dimethylphenoxy)propyl]-aniline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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